molecular formula C21H25NO4 B11298565 N-(sec-butyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-(sec-butyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B11298565
M. Wt: 355.4 g/mol
InChI Key: VVEXRDHGJASLNM-UHFFFAOYSA-N
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Description

N-(sec-butyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic amide derivative featuring a furochromenone core substituted with methyl groups at positions 2, 3, and 5, and a 7-oxo moiety. The propanamide side chain is linked to a secondary butyl group (sec-butyl), distinguishing it from related compounds. The furochromenone scaffold is structurally analogous to psoralen derivatives, which are known for photobiological activity and enzyme inhibition properties .

Properties

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

N-butan-2-yl-3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C21H25NO4/c1-6-11(2)22-20(23)8-7-15-13(4)17-9-16-12(3)14(5)25-18(16)10-19(17)26-21(15)24/h9-11H,6-8H2,1-5H3,(H,22,23)

InChI Key

VVEXRDHGJASLNM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)CCC1=C(C2=C(C=C3C(=C2)C(=C(O3)C)C)OC1=O)C

Origin of Product

United States

Biological Activity

N-(sec-butyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic compound with potential therapeutic applications. Its structure suggests that it may exhibit significant biological activity, particularly in the context of cancer treatment and other medical applications. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H28O5
  • Molecular Weight : 376.41 g/mol

The compound is characterized by a furochromene backbone, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have indicated that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance:

  • Induction of Apoptosis : Research has shown that derivatives of furochromenes can induce apoptosis in various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cells. The mechanism involves the activation of caspases and the modulation of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2 .
  • Cell Cycle Arrest : Similar compounds have been reported to cause cell cycle arrest in the G2/M phase, leading to reduced proliferation of cancer cells. This effect is often associated with increased expression of p53 and its downstream targets .
  • In Vivo Efficacy : In xenograft models, furochromene derivatives have demonstrated the ability to inhibit tumor growth without significant toxicity to normal tissues .

Antimicrobial Activity

While primarily studied for its anticancer properties, the compound's structural analogs have also shown antimicrobial activity. For example:

  • Bacterial Inhibition : Compounds similar to this compound have exhibited antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL .

Data Summary

Activity TypeCell Line/OrganismMechanism of ActionReference
AnticancerHepG2Induction of apoptosis via caspase activation
AnticancerMCF-7Cell cycle arrest in G2/M phase
AnticancerXenograft modelsTumor growth inhibition without toxicity
AntimicrobialS. aureusBacterial inhibition (MIC 31.25 - 62.5 µg/mL)
AntimicrobialE. coliBacterial inhibition (MIC 31.25 - 62.5 µg/mL)

Case Studies

  • Study on Hepatocellular Carcinoma : A derivative similar to this compound was tested in HepG2 cells, showing a significant reduction in cell viability and induction of apoptosis through caspase pathways .
  • Xenograft Studies : In vivo studies using mouse models demonstrated that treatment with furochromene derivatives led to a marked decrease in tumor size and weight compared to control groups .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Furochromenone Derivatives

Compound Name (CAS/ID) Substituent on Propanamide Molecular Weight Biological Target Key Findings Reference
Target Compound (STL456332) sec-butyl 433.46* Not reported Structural focus for comparison
NFP (ZINC08764437) 2-(1H-imidazol-4-yl)ethyl Not reported Cathepsin L Binds catalytic triad (Cys25, Met161, Asp162)
ZINC02123811 Piperidine-4-carboxamide Not reported SARS-CoV-2 Mpro High affinity (ΔG = -9.8 kcal/mol)
N-(1,3-benzodioxol-5-ylmethyl)-... (STL456332) 1,3-benzodioxol-5-ylmethyl 433.46 Not reported Commercially available
3-(2,3,5-Trimethyl-7-oxo-...propanoic acid (663910-76-7) Carboxylic acid (unmodified) Not reported Not reported Discontinued due to stability/solubility?

*Molecular weight inferred from .

  • NFP (ZINC08764437) : The imidazole-ethyl substituent enables interactions with Cathepsin L’s catalytic triad and hydrophobic residues (Ala135, Gly68), suggesting bulky substituents enhance target engagement .
  • ZINC02123811 : The piperidine carboxamide group may improve solubility and binding stability with SARS-CoV-2 Mpro, highlighting the role of cyclic amines in optimizing pharmacokinetics .
  • sec-butyl vs.

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